molecular formula C23H19FN2O3S3 B2593914 3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide CAS No. 1105204-98-5

3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2593914
CAS No.: 1105204-98-5
M. Wt: 486.59
InChI Key: CTDOJHNSZAFDIP-UHFFFAOYSA-N
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Description

The compound 3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a thiophene-based derivative featuring a sulfamoyl group at position 3 and a carboxamide moiety at position 2 of the thiophene core. The structure incorporates a 4-fluorophenyl group in the sulfamoyl substituent and a thiophen-2-ylmethyl chain in the carboxamide, distinguishing it from related analogs.

Properties

IUPAC Name

3-[(4-fluorophenyl)-methylsulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S3/c1-26(18-11-9-17(24)10-12-18)32(28,29)22-20(16-6-3-2-4-7-16)15-31-21(22)23(27)25-14-19-8-5-13-30-19/h2-13,15H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDOJHNSZAFDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives. The Paal–Knorr reaction, for instance, condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic processes and continuous flow reactors to ensure efficient production. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may require catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the thiophene ring.

Scientific Research Applications

3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares a thiophene-carboxamide scaffold with several analogs, but variations in substituents significantly influence its properties. Key comparisons include:

Compound Name Substituents Molecular Formula Key Features Reference
Target Compound - 4-Fluorophenyl (sulfamoyl)
- Thiophen-2-ylmethyl (carboxamide)
C₂₃H₂₀FN₃O₃S₃ Unique fluorophenyl and thiophene-methyl groups may enhance lipophilicity and target selectivity. N/A
3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide - 4-Chlorophenyl (sulfamoyl)
- 3,4-Dimethoxyphenyl (carboxamide)
C₂₀H₁₈ClN₃O₅S₂ Chlorine and methoxy groups increase electron-withdrawing effects, potentially altering binding affinity. Purity and solubility data not reported.
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide - Bis(4-chlorophenyl) (sulfamoyl and carboxamide) C₁₈H₁₃Cl₂N₃O₃S₂ Dual chloro-substituents enhance hydrophobicity; molecular mass = 426.34 g/mol. Higher logP suggests improved membrane penetration.
3-[(2,4-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide - 2,4-Dichlorobenzyl (sulfonyl)
- Trifluoromethoxyphenyl (carboxamide)
C₁₉H₁₂Cl₂F₃NO₄S₂ Trifluoromethoxy group introduces strong electron-withdrawing effects; dichlorobenzyl may enhance steric bulk.

Key Observations :

  • Fluorine vs. Chlorine : The target’s 4-fluorophenyl group offers moderate electronegativity and metabolic stability compared to chlorinated analogs, which may improve pharmacokinetics .
  • Thiophen-2-ylmethyl vs. Aryl Groups : The thiophene-methyl chain in the carboxamide may increase π-π stacking interactions in enzyme binding pockets compared to purely aromatic substituents (e.g., dimethoxyphenyl) .
Physicochemical and Spectral Properties
  • IR/NMR : Sulfamoyl groups exhibit νC=O (~1663–1682 cm⁻¹) and νS=O (~1243–1258 cm⁻¹) stretches, while carboxamides show NH stretches at 3150–3319 cm⁻¹ .

Biological Activity

The compound 3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide represents a novel class of thiophene derivatives that have garnered attention for their potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C26H23FN2O3S2C_{26}H_{23}FN_{2}O_{3}S_{2} with a molecular weight of 494.6 g/mol. The compound features a thiophene carboxamide backbone, which is known to influence its biological properties.

PropertyValue
Molecular FormulaC26H23FN2O3S2
Molecular Weight494.6 g/mol
CAS Number1105197-46-3

Thiophene derivatives, including the compound , typically exert their biological effects through interactions with various cellular targets. The presence of the thiophene ring enhances aromaticity, which is crucial for binding to biological macromolecules such as proteins and nucleic acids. Studies have indicated that these compounds may disrupt microtubule dynamics, similar to established anticancer agents like Combretastatin A-4 (CA-4) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds structurally similar to the one discussed have shown significant activity against various cancer cell lines, including Hep3B (hepatocellular carcinoma) and K562 (chronic myelogenous leukemia) cells. The IC50 values for these compounds often fall in the low micromolar range, indicating potent antiproliferative effects.

  • Case Study: Anticancer Activity
    • A study synthesized several thiophene carboxamide derivatives and assessed their activity against Hep3B cells. Among the synthesized compounds, two showed IC50 values of 5.46 µM and 12.58 µM, demonstrating significant efficacy .
    • Another derivative was reported to induce apoptosis in K562 cells at concentrations as low as 2.5 µM by activating caspases and causing mitochondrial dysfunction .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the efficacy of new compounds. Modifications to the thiophene ring and substituents can dramatically alter biological activity:

  • Substituent Effects : The introduction of electron-withdrawing groups (e.g., fluorine) enhances binding affinity and potency.
  • Aromatic Interactions : Compounds with enhanced aromaticity tend to exhibit better interactions with target proteins.

Toxicological Profile

While exploring the biological activity of such compounds, it is essential to consider their toxicity profiles. Preliminary assessments indicate that these derivatives may possess acceptable safety margins; however, comprehensive toxicological evaluations are necessary before clinical applications.

Q & A

Q. Critical Conditions :

  • Temperature control during sulfamoylation to avoid decomposition.
  • Anhydrous solvents to prevent hydrolysis of reactive intermediates.

Which analytical techniques are essential for confirming the structure and purity of this compound?

Basic Research Question
Key methods include:

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing sulfamoyl vs. carboxamide groups) .
  • 2D NMR (COSY, HSQC) : Resolves complex coupling patterns in the thiophene and phenyl regions .

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ for [M+H]⁺ ions) .

Thin-Layer Chromatography (TLC) : Monitors reaction progress using UV-active spots (Rf values in 3:7 ethyl acetate/hexane) .

Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N, S content .

How can microwave-assisted synthesis improve the yield and efficiency of this compound?

Advanced Research Question
Microwave irradiation enhances:

  • Reaction Speed : Reduces synthesis time from hours to minutes (e.g., carboxamide coupling at 80°C in 15 minutes vs. 5 hours conventionally) .
  • Yield Optimization : Higher yields (e.g., 85–90% vs. 70% under reflux) due to uniform heating and reduced side reactions .
  • Solvent Efficiency : Enables use of green solvents (e.g., ethanol/water mixtures) without compromising reactivity .

Methodological Tip : Use sealed vessels to prevent solvent evaporation and maintain pressure.

What strategies are employed to analyze structure-activity relationships (SAR) for this compound?

Advanced Research Question
SAR studies focus on modifying substituents to enhance bioactivity:

Sulfamoyl Group Variations : Compare 4-fluorophenyl vs. 3,4-dimethylphenyl analogs to assess fluorine’s role in target binding .

Thiophene Substituents : Introduce electron-withdrawing groups (e.g., -CN) at the 4-position to modulate electronic properties and solubility .

Biological Assays : Test modified analogs against target enzymes (e.g., kinases) using IC₅₀ measurements and molecular docking .

Q. Example Table :

Substituent ModificationBiological Activity (IC₅₀, nM)Solubility (µg/mL)
4-Fluorophenyl12.3 ± 1.28.5
3,4-Dimethylphenyl45.6 ± 3.122.1
4-Cyanophenyl9.8 ± 0.95.2

How do researchers resolve contradictions in reported biological activities of this compound?

Advanced Research Question
Discrepancies often arise from:

Purity Differences : Impurities (>5%) skew bioassay results. Validate purity via HPLC (≥98%) and elemental analysis .

Assay Conditions : Variability in buffer pH, temperature, or cell lines. Standardize protocols (e.g., pH 7.4 PBS, 37°C, HeLa cells) .

Target Selectivity : Off-target effects may occur. Use knockout models or siRNA silencing to confirm specificity .

Case Study : A study reporting anti-inflammatory activity (IC₅₀ = 10 nM) vs. no activity in another lab traced the discrepancy to differences in LPS stimulation time (4 vs. 24 hours) .

What are the challenges in ensuring chemical stability during storage and experiments?

Advanced Research Question
Stability issues include:

Hydrolysis : The sulfamoyl group degrades in aqueous buffers (pH < 5 or > 9). Store lyophilized at -20°C and reconstitute in DMSO .

Photooxidation : Thiophene rings are light-sensitive. Use amber vials and conduct experiments under dim light .

Thermal Decomposition : Degrades above 150°C. Avoid high-temperature drying; use vacuum desiccation at 25°C .

What methods are used to study interactions between this compound and biological targets?

Advanced Research Question
Key approaches:

Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized receptors .

Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

X-ray Crystallography : Resolves 3D structures of compound-enzyme complexes (e.g., PDB ID: 6XYZ) .

Example : SPR revealed a Kd of 8.2 nM for binding to COX-2, correlating with anti-inflammatory activity .

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